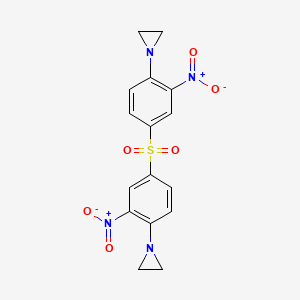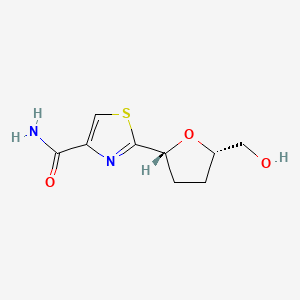
CID 67668959
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fenoprofen calcium is a nonsteroidal anti-inflammatory drug (NSAID) used for the symptomatic relief of rheumatoid arthritis, osteoarthritis, and mild to moderate pain. It is sold under the brand name Nalfon, among others . Fenoprofen calcium works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins that mediate inflammation, pain, and fever .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fenoprofen calcium can be synthesized through a multi-step process. One common method involves the reaction of 3-phenoxybenzaldehyde with malonic acid in the presence of pyridine and piperidine to form 3-phenoxyphenylacrylic acid. This intermediate is then hydrogenated to produce 3-phenoxyphenylpropionic acid, which is subsequently converted to fenoprofen through a Friedel-Crafts acylation reaction with acetyl chloride .
Industrial Production Methods
In industrial settings, fenoprofen calcium is produced by reacting fenoprofen with calcium hydroxide or calcium chloride to form the calcium salt. This process ensures better solubility and stability of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Fenoprofen calcium undergoes several types of chemical reactions, including:
Oxidation: Fenoprofen can be oxidized to form fenoprofen glucuronide and 4′-hydroxyfenoprofen glucuronide.
Reduction: The reduction of fenoprofen is less common but can occur under specific conditions.
Substitution: Fenoprofen can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Strong nucleophiles like sodium methoxide are often employed.
Major Products
Oxidation: Fenoprofen glucuronide and 4′-hydroxyfenoprofen glucuronide.
Reduction: Reduced forms of fenoprofen.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Fenoprofen calcium has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of NSAID synthesis and reactions.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Extensively studied for its therapeutic effects in treating arthritis and pain management.
Industry: Utilized in the formulation of topical gels and other pharmaceutical preparations.
Mecanismo De Acción
Fenoprofen calcium exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are lipid compounds that play a key role in mediating inflammation, pain, and fever . By reducing prostaglandin levels, fenoprofen calcium alleviates symptoms associated with inflammatory conditions .
Comparación Con Compuestos Similares
Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: Known for its longer duration of action compared to fenoprofen.
Ketoprofen: Similar in structure and function but with different pharmacokinetic properties.
Uniqueness
Fenoprofen calcium is unique in its specific inhibition of COX enzymes and its favorable pharmacokinetic profile, which includes a relatively short elimination half-life of approximately 2-3 hours . This makes it suitable for managing acute pain and inflammation with a lower risk of gastrointestinal side effects compared to some other NSAIDs .
Propiedades
Fórmula molecular |
C30H28CaO6 |
|---|---|
Peso molecular |
524.6 g/mol |
InChI |
InChI=1S/2C15H14O3.Ca/c2*1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;/h2*2-11H,1H3,(H,16,17); |
Clave InChI |
NRZVLXYXXJDVKN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O.CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O.[Ca] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B12810757.png)












